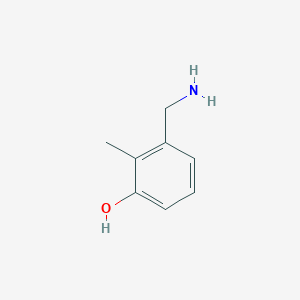

3-(Aminomethyl)-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUTXXPJOMFISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pervasive Influence of Aminomethylphenols in Scientific Research

Aminomethylphenols represent a privileged structural motif in organic chemistry, recognized for their versatile applications across medicinal and material sciences. ias.ac.in The inherent reactivity of the aminomethyl and phenol (B47542) functional groups makes these compounds valuable building blocks in the synthesis of more complex molecules. ontosight.ai This structural framework is a key component in a variety of synthetic pharmaceuticals, including agents with antibacterial, anti-inflammatory, antimicrobial, and antimalarial properties. ias.ac.in

The utility of aminomethylphenols extends beyond medicine into material science. They are integral to the preparation of couplers for human hair dyes, heat-curable thermosetting surface coatings, and corrosion-inhibiting coatings for metal surfaces. ias.ac.in Furthermore, they have found application as additives for lubricating oils. ias.ac.in The diverse functionalities of aminomethylphenols underscore their importance as a versatile scaffold in the development of novel compounds with a wide array of biological and physicochemical properties.

Deconstructing 3 Aminomethyl 2 Methylphenol: a Look at Its Molecular Architecture

The chemical identity of 3-(Aminomethyl)-2-methylphenol is defined by its unique arrangement of functional groups on a phenol (B47542) backbone. This compound, with the CAS number 1179355-72-6, features an aminomethyl group (-CH2NH2) at the third position and a methyl group (-CH3) at the second position of the phenol ring. lookchem.combldpharm.com This specific substitution pattern dictates its chemical behavior and potential for further synthetic modifications.

The presence of both a hydroxyl (-OH) group and an amino (-NH2) group allows the molecule to participate in a variety of chemical reactions. The phenolic hydroxyl group can act as a proton donor in acid-base reactions and can be oxidized to form quinones. smolecule.com The amino group, being nucleophilic, can engage in substitution reactions with electrophiles. smolecule.com This dual functionality is central to its utility as a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | lookchem.com |

| CAS Number | 1179355-72-6 | lookchem.combldpharm.com |

| Molecular Formula | C8H11NO | bldpharm.com |

| Molecular Weight | 137.18 g/mol | bldpharm.com |

A Historical View on the Advancement of Aminomethylphenol Research

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to aminomethylphenols, often through one-pot procedures that are both time and resource-efficient.

Mannich Reaction Pathways for Aminomethylphenol Formation

The Mannich reaction is a cornerstone in the synthesis of aminomethylphenols. organic-chemistry.org It is a three-component condensation reaction involving a compound with an active hydrogen atom (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com

One-pot synthesis is a highly practical and efficient method for preparing aminomethylphenols. researchgate.netconsensus.app This approach involves the simultaneous reaction of a phenol (B47542), formaldehyde, and an amine in a single reaction vessel. researchgate.net For instance, the reaction of a phenol with formaldehyde and a secondary amine in a suitable solvent like methanol (B129727) can lead to the regioselective aminomethylation at a specific position on the phenol ring. researchgate.net Solvent-free conditions have also been successfully employed, offering an environmentally friendly alternative. researchgate.nettandfonline.com For example, heating a mixture of a phenol, an aldehyde, and an amine at 80°C can produce the desired aminomethylphenol derivatives in good yields. researchgate.netbrieflands.com The "one-pot" method has been shown to provide higher yields compared to "step-by-step" approaches, making it a greener and more efficient route. consensus.app

A study on the Mannich reaction of phenols with N-methylenealkylamines (generated in situ from 1,3,5-trialkyl-hexahydro-1,3,5-triazines) demonstrated the formation of o-hydroxybenzylamines. researchgate.net The practical advantage of this "one-pot" process is its high efficiency. researchgate.net

Table 1: Examples of One-Pot Mannich Reactions for Aminomethylphenol Synthesis

| Phenol Reactant | Amine Reactant | Aldehyde Reactant | Conditions | Product | Yield (%) | Reference |

| Phenol | Dimethylamine (B145610) | Formaldehyde | Methanol | 2-(Dimethylaminomethyl)phenol | - | researchgate.net |

| Phenol | 2-Aminopyridine | Benzaldehyde | 80°C, Solvent-free | 2-((Phenyl(pyridin-2-yl)amino)methyl)phenol | 40-97 | researchgate.netbrieflands.com |

| m-Cresol | Dimethylamine | Formaldehyde | - | 2,4,6-Tris(dimethylaminomethyl)-3-methylphenol | - | brunel.ac.uk |

| Salicylaldehyde | Amino acid esters hydrochloride | - | "One-pot" | 2-(N-substituted aminomethyl)phenols | Good | consensus.app |

Data synthesized from multiple sources.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the amine and formaldehyde. wikipedia.orgbyjus.comunacademy.com This electrophilic iminium ion is then attacked by the nucleophilic phenol. wikipedia.org The phenol, in its enol form, adds to the iminium ion, leading to the formation of the aminomethylated product. wikipedia.org

The reaction is typically acid-catalyzed, which facilitates the formation of the Schiff base (an imine) intermediate. wikipedia.org The mechanism can be described in the following steps:

Iminium Ion Formation: The amine reacts with the aldehyde (e.g., formaldehyde) to form an iminium ion. byjus.com

Phenol Tautomerization: The phenolic reactant tautomerizes to its more nucleophilic enol or enolate form. wikipedia.org

Nucleophilic Attack: The electron-rich aromatic ring of the phenol attacks the electrophilic carbon of the iminium ion. brieflands.com This step is a form of electrophilic aromatic substitution.

Deprotonation: A final deprotonation step regenerates the aromaticity of the phenol ring and yields the final Mannich base product.

The formation of the imine intermediate is a crucial step, and its reactivity is key to the success of the reaction. nih.govmasterorganicchemistry.com Theoretical studies have shown that the formation of a zwitterion intermediate, followed by its isomerization to a carbinolamine and subsequent dehydration, leads to the iminium ion. arkat-usa.org

The regioselectivity of the Mannich reaction on phenols is influenced by several factors, including the nature of the substituents on the phenol ring, the reaction conditions, and the steric hindrance of the reactants. researchgate.netclockss.org Electron-donating groups on the phenol ring generally direct the aminomethylation to the ortho and para positions. researchgate.net For example, the aminomethylation of 2,4-dihydroxybenzoyl compounds occurs selectively at the C(3) position. researchgate.net In some cases, the use of a supramolecular catalyst like β-cyclodextrin can control the regioselectivity, favoring the formation of the para-substituted product. epa.gov

The steric effects of the amine can also play a significant role. researchgate.net Bulky substituents on the amine or the phenol can hinder the reaction at certain positions. brunel.ac.uk For instance, the reaction of cardanol, which has a bulky m-substituent, with dimethylamine and formaldehyde results in mono-substitution, as the other positions are sterically hindered. brunel.ac.uk

Achieving stereochemical control in Mannich reactions is a significant challenge. However, the use of chiral catalysts, such as proline and its derivatives, can induce stereoselectivity, leading to the formation of specific stereoisomers. wikipedia.org DFT calculations have been employed to rationalize the observed regioselectivity by examining the HOMO distribution and NBO charges on the potential nucleophilic centers of the phenol. rsc.org

Petasis Borono-Mannich Reaction as a Synthetic Route for Aminomethylphenols

The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that provides an alternative route to aminomethylphenols. mdpi.comresearchgate.net This reaction involves the coupling of a salicylaldehyde, an amine, and a boronic acid. nih.govingentaconnect.com A key advantage of the PBM reaction is its ability to proceed under mild conditions, often without the need for a catalyst. nih.govingentaconnect.comresearchgate.net

A catalyst-free PBM reaction for the synthesis of aminomethylphenol derivatives has been developed using cyclopentyl methyl ether (CPME) as a green solvent. nih.govingentaconnect.comresearchgate.net The reaction of various arylboronic acids, secondary amines, and salicylaldehydes proceeds smoothly at 80°C to afford the desired products in high yields. nih.govingentaconnect.com The use of magnetic nanoparticles, such as Fe3O4, as a catalyst has also been reported to efficiently produce aminomethylphenols. mdpi.comias.ac.in

Table 2: Petasis Borono-Mannich Reaction for Aminomethylphenol Synthesis

| Salicylaldehyde | Amine | Boronic Acid | Catalyst/Solvent | Product | Yield (%) | Reference |

| Salicylaldehyde | 1,2,3,4-Tetrahydroisoquinoline | Phenylboronic acid | Catalyst-free/CPME | 2-((1,2,3,4-Tetrahydroisoquinolin-2-yl)(phenyl)methyl)phenol | High | nih.govingentaconnect.com |

| Salicylaldehyde | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | 4-Bromophenylboronic acid | Nano Fe3O4/1,4-Dioxane | 2-((4-(4-Bromophenyl)-4-(piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)methyl)phenol | - | ias.ac.in |

| 5-Bromosalicylaldehyde | Fused amine | Fused boronic acid | Catalyst-free/CPME | Substituted aminomethylphenol | - | mdpi.com |

Data synthesized from multiple sources.

Reductive Amination Strategies for Aminomethylphenol Derivatives

Reductive amination is a widely used method for the synthesis of amines, including aminomethylphenol derivatives. commonorganicchemistry.comlibretexts.org This two-step process typically involves the reaction of a phenolic aldehyde (formylphenol) with an amine to form an imine, which is then reduced to the corresponding amine. nih.govresearchgate.net

The initial reaction between the aldehyde group of a formylphenol and an amino group is reversible and leads to the formation of an imine or Schiff base. nih.gov The subsequent irreversible reduction of the imine is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3). commonorganicchemistry.comnih.govresearchgate.net The choice of reducing agent is critical; for instance, NaBH4 can also reduce the starting aldehyde, so it is typically added after the imine formation is complete. commonorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (STAB) is another common reducing agent that is often used in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com Decaborane in methanol has also been shown to be an effective system for reductive amination. organic-chemistry.org

This strategy has been successfully applied to convert primary amines to phenolic secondary amines by reacting them with 4-hydroxybenzaldehyde (B117250) followed by reduction. nih.gov The pH of the reaction medium can influence the reaction rate and extent of conjugation, with a pH optimum of 5.0 reported for certain systems. nih.gov Iridium catalysts have also been developed for the reductive amination of carbonyl compounds, offering high reactivity and the ability to synthesize primary, secondary, and tertiary amines under mild conditions. kanto.co.jp

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent | Key Characteristics | Reference |

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Water-sensitive, not compatible with methanol. | commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH3) | Methanol | Not water-sensitive, sometimes used with Lewis acids. | commonorganicchemistry.com |

| Sodium borohydride (NaBH4) | Methanol, Ethanol | Can reduce aldehydes, added after imine formation. | commonorganicchemistry.comresearchgate.net |

| Decaborane (B10H14) | Methanol | Acts as both a catalyst for imine formation and a reducing agent. | organic-chemistry.org |

Data synthesized from multiple sources.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(Aminomethyl)-2-methylphenol. Through the analysis of one- and two-dimensional spectra, a complete assignment of proton and carbon signals can be achieved, offering deep insights into the molecule's connectivity and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 3-hydroxybenzylamine and various substituted methylphenols. rsc.orgquora.com

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, the phenolic hydroxyl proton, and the methyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific shifts and splitting patterns (multiplicity) will be influenced by the directing effects of the hydroxyl, methyl, and aminomethyl substituents. The proton situated between the hydroxyl and methyl groups is expected to be a doublet, coupled to the adjacent meta proton. The other two protons would likely appear as a triplet and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring.

Methylene Protons (-CH₂-): The protons of the aminomethyl group are expected to appear as a singlet around δ 3.6-4.0 ppm. rsc.org

Amine Protons (-NH₂): These protons often appear as a broad singlet, and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Hydroxyl Proton (-OH): Similar to the amine protons, the phenolic hydroxyl proton signal is typically a broad singlet with a variable chemical shift (often in the δ 4-8 ppm range), influenced by solvent and concentration. nih.gov

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring should produce a singlet at the upfield end of the spectrum, likely around δ 2.1-2.3 ppm. rsc.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted among the ring carbons, typically around δ 155-158 ppm, due to the oxygen's strong deshielding effect. rsc.orgnih.gov The carbon attached to the methyl group (C-CH₃) and the one bonded to the aminomethyl group (C-CH₂NH₂) will also have characteristic shifts, influenced by the electronic effects of their substituents. The remaining three aromatic carbons (C-H) will resonate at higher fields within the aromatic range.

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the range of δ 45-50 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, typically appearing around δ 15-21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.2 | ~15-21 |

| -CH₂-NH₂ | ~3.7 | ~45-50 |

| Ar-H | ~6.6-7.2 | ~115-130 |

| Ar-C-CH₃ | - | ~120-125 |

| Ar-C-CH₂NH₂ | - | ~140-145 |

| Ar-C-OH | - | ~155-158 |

| -NH₂ | Broad, variable | - |

| -OH | Broad, variable | - |

Two-Dimensional (2D) NMR Techniques for Structural Assignments

To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic resonances, 2D NMR experiments are essential. mdpi.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful technique for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.govscielo.br It would definitively link each aromatic proton signal to its corresponding carbon signal, and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. nih.govscience.govscience.gov For instance, correlations would be expected from the methyl protons to the C-2, C-1, and C-3 carbons of the ring, and from the methylene protons to the C-3 carbon and its adjacent aromatic carbons.

Chemical Shift Analysis and Coupling Constant Interpretation in Phenolic Amines

Coupling constants (J-values) provide valuable information about the connectivity and spatial relationship between protons.

Ortho coupling (³JHH): Coupling between protons on adjacent carbons in the aromatic ring is typically in the range of 6-9 Hz. upenn.edu

Meta coupling (⁴JHH): Coupling between protons separated by three bonds is much smaller, around 2-3 Hz. upenn.edu

Para coupling (⁵JHH): This four-bond coupling is usually very small (0-1 Hz) and often not resolved. upenn.edu Analyzing the magnitude of these coupling constants for the aromatic signals would confirm the substitution pattern of the benzene ring.

Spectroscopic Analysis of Tautomeric Forms in Solution

Aminomethylphenols can exist in a tautomeric equilibrium between a neutral molecular form (the phenol) and a zwitterionic form (a quinone-methide-like structure with a protonated amine and a deprotonated phenoxide). scispace.comresearchgate.netmdpi.com This equilibrium can be influenced by factors such as solvent polarity and pH.

The presence of these tautomers can be investigated by NMR spectroscopy. mdpi.com A shift in the tautomeric equilibrium towards the zwitterionic form upon increasing solvent polarity would be expected to cause significant changes in the chemical shifts of both the aromatic and side-chain protons and carbons. For example, the formation of a zwitterion would lead to a more shielded phenoxide-like ring and a deshielded ammonium (B1175870) group (-CH₂NH₃⁺), resulting in noticeable upfield shifts for aromatic protons and a downfield shift for the methylene protons. Variable temperature NMR studies can also provide insight into the dynamics of this equilibrium. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the key functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its primary functional groups: O-H (phenol), N-H (amine), C-N, C-O, aromatic C=C, and alkyl C-H bonds.

Table 2: Expected FT-IR Absorption Bands for this compound Based on characteristic frequencies for functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | ~3200-3600 | Broad, strong |

| N-H Stretch | Primary Amine (-NH₂) | ~3300-3500 | Medium, two peaks |

| C-H Stretch (Aromatic) | Ar-H | ~3000-3100 | Medium to weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | ~2850-2960 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1450-1600 | Medium to strong, multiple bands |

| N-H Bend | Primary Amine (-NH₂) | ~1590-1650 | Medium |

| C-O Stretch | Phenolic C-OH | ~1200-1260 | Strong |

| C-N Stretch | Alkyl Amine | ~1020-1250 | Medium to weak |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. aps.org For aromatic compounds like this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations. github.iospecac.com

The key vibrational modes observable in the Raman spectrum of this compound and its derivatives include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl (-CH₃) and aminomethyl (-CH₂NH₂) groups, usually found in the 2850-3000 cm⁻¹ range.

O-H Stretching: The phenolic hydroxyl group gives a broad band, often located around 3200-3600 cm⁻¹, which can be influenced by hydrogen bonding.

N-H Stretching: The amine group shows characteristic stretches, also in the 3200-3500 cm⁻¹ region.

Aromatic Ring Vibrations: Strong bands between 1400 cm⁻¹ and 1650 cm⁻¹ are indicative of the C=C stretching vibrations within the benzene ring.

C-O Stretching: The phenol C-O stretch is typically found near 1200-1260 cm⁻¹.

C-N Stretching: This vibration for the aminomethyl group appears in the 1000-1250 cm⁻¹ region.

In studies of related phenolic compounds, Raman spectroscopy, often complemented by Fourier-transform infrared (FTIR) spectroscopy, has been essential for confirming the presence of functional groups and for monitoring chemical reactions, such as polymerization or complex formation. conicet.gov.arresearchgate.net For instance, the analysis of polycrystalline samples of complex oxides using Raman spectroscopy has shown that broadband features can often be resolved into several distinct phonon modes by fitting the peaks with Lorentzian functions. aps.org This approach can be applied to analyze the spectra of this compound complexes to understand the interactions between the molecule and other species.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light. fiveable.me The chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl (-OH), methyl (-CH₃), and aminomethyl (-CH₂NH₂) groups as substituents influences the energy levels of the molecular orbitals and, consequently, the absorption spectrum.

The electronic transitions expected for this molecule are:

π → π Transitions:* These are characteristic of the aromatic system. The benzene ring exhibits strong absorptions due to these transitions. Substituents on the ring can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (a hyperchromic effect). libretexts.org For phenols, these transitions typically result in absorption bands around 210 nm and 270 nm.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs of the oxygen and nitrogen atoms) to an anti-bonding π* orbital of the aromatic ring. mgcub.ac.in These transitions are generally of lower intensity compared to π → π* transitions and often appear as a shoulder on the main absorption band. mgcub.ac.in

The solvent can significantly affect the position of these absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) for n → π* transitions and a red shift for π → π* transitions. uomustansiriyah.edu.iq UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the formation of metal complexes with aminomethylphenol derivatives, where complexation often leads to significant changes in the absorption spectrum. researchgate.netsigmaaldrich.com

Table 1: Typical Electronic Transitions in Phenolic Compounds

| Transition Type | Typical Wavelength (λ_max) | Characteristics |

|---|---|---|

| π → π* | 200-280 nm | High intensity, characteristic of aromatic systems. libretexts.org |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. smolecule.com

When subjected to electron ionization (EI), this compound (molecular weight: 137.18 g/mol ) would undergo characteristic fragmentation, providing structural information. nih.gov The fragmentation pattern is dictated by the stability of the resulting ions. Likely fragmentation pathways include:

Loss of the aminomethyl group: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group is a probable fragmentation pathway.

Benzylic cleavage: The bond beta to the aromatic ring can break, leading to the formation of a stable benzyl-type cation or a radical.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) cation to a more stable tropylium ion (m/z 91) is a common pathway for toluene (B28343) derivatives.

Cleavage of the side chain: Fragmentation can occur within the aminomethyl group itself.

Tandem mass spectrometry (MS/MS) studies on related halogenated phenolic compounds have shown that characteristic fragmentation patterns allow for specific identification. csic.es For example, the main fragmentation process for some alkylphenols is the side chain fragmentation, resulting in sequential losses. csic.es This principle would apply to this compound, where analysis of its fragmentation would be key to confirming its structure.

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment | Proposed Structure/Loss | m/z (approx.) |

|---|---|---|

| [M]⁺ | Molecular Ion | 137 |

| [M - NH₂]⁺ | Loss of amino radical | 121 |

| [M - CH₂NH₂]⁺ | Loss of aminomethyl radical | 107 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. wordpress.com

Crystal Data and Space Group Analysis of Aminomethylphenol Derivatives

For example, the related compound 2-methoxy-5-((phenylamino)methyl)phenol crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com Another derivative, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, also demonstrates a defined crystal structure that has been fully characterized. koreascience.kr The determination of the space group is a critical step in structure analysis, as it describes the symmetry elements present in the crystal lattice. mu.edu.tr

Table 3: Representative Crystal Data for Aminomethylphenol Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Orthorhombic | Pbca | mdpi.com |

| 2-methoxy-5-((phenylamino)methyl)phenol | Monoclinic | P2₁/c | mdpi.com |

Intermolecular Interactions and Packing Diagrams in Crystalline Structures

The crystal packing of aminomethylphenols is heavily influenced by intermolecular hydrogen bonding. nih.govnih.gov The phenolic hydroxyl group (-OH) is an excellent hydrogen bond donor, while the amine nitrogen and the hydroxyl oxygen are effective acceptors.

A dominant and structurally directing interaction in the crystals of aminomethylphenols is the O-H···N hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule. nih.gov This interaction often leads to the formation of one-dimensional chains or more complex three-dimensional networks.

In addition to strong hydrogen bonds, weaker interactions like C-H···O and C-H···π interactions also play a significant role in stabilizing the crystal structure. mdpi.comiucr.org The packing diagrams for these compounds reveal how these interactions guide the assembly of molecules into a stable, ordered lattice. mdpi.com Analysis of the crystal packing can be enhanced using tools like Hirshfeld surface analysis, which provides a visual and quantitative summary of all intermolecular contacts. rsc.org

Dihedral Angle Analysis of Aromatic Moieties in Related Structures

The spatial arrangement of substituents on a phenol ring significantly influences its chemical and physical properties. In structures related to this compound, such as 2-methylphenol and its derivatives, the orientation of the hydroxyl group relative to the adjacent methyl group is a key conformational feature. This relationship is often described in terms of cis and trans planar conformers. cdnsciencepub.com

Analysis of proton magnetic resonance spectra for compounds like 2-methylphenol and 4-chloro-2-methylphenol (B52076) allows for the determination of spin-spin coupling constants between the hydroxyl proton and the meta ring protons. researchgate.net These coupling constants are directly related to the intramolecular equilibrium between the cis and trans conformers. researchgate.net In these structures, the trans conformer, where the hydroxyl group is oriented away from the methyl group, is generally found to be the more stable form by a free energy difference of approximately 0.4 ± 0.1 kcal/mol. researchgate.net For 2-isopropyl-6-methylphenol, the conformation where the O-H bond is trans to the isopropyl group is energetically preferred by about 1.2 ± 0.3 kJ/mol. researchgate.net

Table 1: Conformational Preferences in 2-Alkylphenol Derivatives

| Compound | More Stable Conformer | Free Energy Difference | Method of Analysis |

| 2-Methylphenol | trans | 0.4 ± 0.1 kcal/mol | Proton Magnetic Resonance researchgate.net |

| 4-Chloro-2-methylphenol | trans | Not specified | Proton Magnetic Resonance researchgate.net |

| 2-Isopropyl-6-methylphenol | trans (to isopropyl) | 1.2 ± 0.3 kJ/mol | Proton Magnetic Resonance researchgate.net |

Thermal Analysis Techniques

Thermal analysis methods are essential for characterizing the stability and decomposition patterns of metal complexes. Techniques like Thermogravimetric Analysis (TGA) provide quantitative information about mass loss as a function of temperature, revealing the thermal stability of compounds such as metal complexes of aminomethylphenols.

Thermogravimetric Analysis (TGA) for Thermal Stability of Complexes

Thermogravimetric analysis (TGA) is widely used to evaluate the thermal stability of metal complexes derived from aminophenol and related ligands. Studies on copper (II) complexes with various amine-phenolate based ligands have shown that these complexes can exhibit excellent stability, in some cases up to 200 °C. tandfonline.comresearchgate.net For instance, a series of mononuclear copper (II) complexes with ligands synthesized from pyridin-2-ylmethylamine and other similar precursors were found to be stable to both air and moisture. tandfonline.comresearchgate.net

The thermal decomposition of complexes involving camphor-2-aminophenol with bivalent metals such as Co(II) and Ni(II) has been studied to understand their decomposition patterns and determine kinetic parameters like activation energy. asianpubs.org Similarly, TGA studies of fluorinated copper(II) aminoalkoxide complexes show clean, single-step volatilization, which is consistent with thermal stability on the short timescale of the TGA experiment. scholaris.ca The decomposition temperature is an indicator of the complex's robustness; for example, Mn(II) and Fe(II) complexes with a Schiff base derived from 2-aminophenol (B121084) showed decomposition temperatures of 280°C and 285°C, respectively, indicating their high thermal stability. scirp.org

Table 2: Thermal Stability Data for Selected Metal Complexes with Aminophenol-Type Ligands

| Complex Type | Stability/Decomposition Temperature | Key Findings |

| Mononuclear Copper (II) amine-phenolate complexes | Stable up to 200 °C | Excellent stability to air and moisture. tandfonline.comresearchgate.net |

| Co(II) and Ni(II) complexes of camphor-2-aminophenol | Subjected to thermal analysis to understand decomposition. | Used to calculate kinetic parameters of decomposition. asianpubs.org |

| Fe(II) complex of a 2-aminophenol Schiff base | Decomposes at 285 °C | High thermal stability. scirp.org |

| Mn(II) complex of a 2-aminophenol Schiff base | Decomposes at 280 °C | High thermal stability. scirp.org |

| Fluorinated Copper (II) aminoalkoxide complexes | Show single mass loss step in TGA. | Consistent with clean volatilization and thermal stability. scholaris.ca |

Specialized Spectroscopic Methods for Metal Complexes of Aminomethylphenols

To fully elucidate the electronic structure, oxidation state, and coordination environment of metal complexes involving aminomethylphenol ligands, a suite of specialized spectroscopic techniques is employed. Methods such as Electron Paramagnetic Resonance (EPR), Mössbauer spectroscopy, and Magnetic Circular Dichroism (MCD) provide detailed insights that are often inaccessible through more conventional spectroscopic tools.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of copper(II). acs.org For Cu(II) complexes with N-O donor ligands like aminophenols, EPR spectra provide valuable information about the geometry and electronic structure of the copper center. acs.orgresearchgate.net Binuclear copper(II) complexes with aminomethylated ligands often exhibit a broad EPR signal indicative of antiferromagnetic interaction between the two copper centers. tandfonline.com In contrast, mononuclear Cu(II) complexes typically show four well-defined hyperfine signals. tandfonline.comias.ac.in

EPR studies of Cu(II) complexes with ligands derived from 3,4-disubstituted phenols in methanolic solution at room temperature show well-defined four-hyperfine signals, which indicates the decomposition of dimeric structures into monomers in solution. ias.ac.in The analysis of EPR parameters allows for the characterization of the coordination geometry, which can range from square-planar to distorted octahedral or trigonal bipyramidal, depending on the specific ligands and counter-ions involved. acs.orgresearchgate.net

Mössbauer Spectroscopy for Metal Oxidation States

Mössbauer spectroscopy is an exceptionally sensitive technique for determining the oxidation and spin states of iron in coordination complexes. mst.edumdpi.com It is particularly effective for distinguishing between Fe(II) and Fe(III) states in complexes with redox-active ligands like aminophenolates. nih.govmarquette.edu

The key Mössbauer parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). acs.org For a high-spin Fe(II) center in an aminophenol complex, the isomer shift is typically around δ = 1.06 mm/s. nih.gov Upon one-electron oxidation, the resulting complex may still contain an Fe(II) center (δ ≈ 0.97 mm/s) coupled to a ligand radical, or it could form an Fe(III) center. nih.govmarquette.edu For example, in a study of iron complexes with a tridentate Schiff base ligand derived from o-aminophenol, an isomer shift of δ = 0.50 mm s⁻¹ at 77 K was characteristic of a high-spin S = 5/2 Fe(III) state. mdpi.com This technique has proven capable of providing definitive assessments of Fe oxidation states even in complex systems involving non-innocent ligands. nih.gov

Table 3: Representative Mössbauer Parameters for Iron Complexes with Aminophenol-Type Ligands

| Complex/Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Assigned Iron State |

| Complex 1a (Fe-ISQ) | 1.06 | 2.52 | 6 | High-spin Fe(II) nih.gov |

| Complex 2a (Fe-ISQ) | 0.97 | 3.5 | 6 | High-spin Fe(II) nih.gov |

| (Et₃NH)₂Fe(L)₂·MeOH | 0.50 | Not specified | 77 | High-spin Fe(III) mdpi.com |

| (Et₃NH)₂Fe(L)₂·MeOH | 0.40 | Not specified | 300 | High-spin Fe(III) mdpi.com |

| Low-spin Fe(III) complex 1⁺ | Not specified | Not specified | Not specified | Low-spin Fe(III) acs.orgnih.gov |

| High-spin Fe(III) complex 1⁻ | Not specified | Not specified | Not specified | High-spin Fe(III) acs.orgnih.gov |

Note: ISQ = Iminobenzosemiquinone radical; L = tridentate Schiff base from o-aminophenol.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org It is particularly powerful for studying paramagnetic systems, such as transition metal complexes, as it provides detailed information about their electronic transitions, spin configurations, and molecular symmetry. wikipedia.orgcreative-biostructure.com Unlike standard absorption spectroscopy, MCD can reveal weak or overlapping electronic transitions and is used to assign the electronic and magnetic properties of the ground states of transition metal centers. iupac.org

MCD spectroscopy is often used in conjunction with other methods to build a complete picture of a complex's electronic structure. nih.govmarquette.edu For instance, it has been employed alongside absorption, Mössbauer, and resonance Raman spectroscopies to obtain detailed electronic-structure descriptions of iron(II) complexes with iminobenzosemiquinone ligands derived from o-aminophenol. nih.govmarquette.edu The technique can provide insight into ligand-metal interactions, oxidation and spin states, and the coordination environment of paramagnetic species, making it a valuable tool for characterizing metal complexes of aminomethylphenols. rsc.orgosti.gov

Chemical Reactivity and Mechanistic Investigations of 3 Aminomethyl 2 Methylphenol

Acid-Base Chemistry and Protonation Behavior of Aminomethylphenols

Aminomethylphenols are amphoteric molecules, capable of acting as both acids and bases due to the presence of the phenolic hydroxyl group (-OH) and the amino group (-NH2). The acidity of the hydroxyl group and the basicity of the amino group are influenced by the electronic effects of the other substituents on the aromatic ring.

The protonation equilibrium involves two main steps: the protonation of the more basic amino group and the deprotonation of the acidic phenolic group. The pKa values associated with these processes are critical for understanding the species present at a given pH. For the related compound 3-Aminophenol (B1664112), two pKa values have been reported, corresponding to the protonation of the amino group (-NH2) and the ionization of the hydroxyl group (-OH). humanjournals.com The amino group, being an electron-releasing group, can affect the acidity of the phenol (B47542); its position relative to the hydroxyl group is a key determinant of this effect. humanjournals.com In 3-(Aminomethyl)-2-methylphenol, the presence of the electron-donating methyl group ortho to the hydroxyl group and the aminomethyl group meta to it will subtly modulate these pKa values compared to unsubstituted aminophenols.

Table 1: Protonation Constants (pKa) of Related Phenolic Compounds

| Compound | Functional Group | pKa Value | Reference |

|---|---|---|---|

| 3-Aminophenol | -NH2 | 2.61, 3.26 | humanjournals.com |

| 3-Aminophenol | -OH | 9.27, 10.47 | humanjournals.com |

| Methyl Paraben | -OH | 9.21 | humanjournals.com |

This table is interactive. Click on the headers to sort the data.

Complexation and Coordination Chemistry with Metal Ions

The presence of both a nitrogen donor atom in the amino group and an oxygen donor atom in the hydroxyl group makes this compound an effective chelating ligand for a variety of metal ions.

Ligand Properties: Tripodal and Multidentate Coordination of Aminomethylphenols

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the deprotonated phenolic group to form a stable chelate ring. While a single molecule is bidentate, it is conceivable that multiple ligands could arrange around a metal center in a way that creates a more complex, multidentate environment. The term "tripodal" generally refers to a single ligand with three arms that can coordinate to a metal ion. researchgate.net While this compound itself is not a tripodal ligand, its coordination behavior contributes to the broader field of multidentate ligand chemistry. researchgate.netnih.gov The study of how simple bidentate ligands like aminophenols interact with metal ions provides foundational knowledge for designing more complex multidentate and macrocyclic ligands for specific applications. nih.gov

Coordination Modes and Stability of Metal Complexes

Aminomethylphenols form stable complexes with a range of transition metal ions. humanjournals.com The coordination typically involves the formation of a five- or six-membered chelate ring, which enhances the thermodynamic stability of the complex (the chelate effect). Studies on the related 3-Aminophenol show that it forms both 1:1 and 1:2 metal-to-ligand ratio complexes with transition metals. humanjournals.com The stability of these complexes is dependent on the nature of the metal ion. For many phenolic ligands, the stability of their metal complexes follows the Irving-Williams series, which is generally observed as Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). humanjournals.com Studies on 3-aminophenol complexes have reported stability orders such as Cu(II) > Co(II) > Ni(II) and Fe(III) > Ni(II) > Cu(II) > Cd(II) > Zn(II) > Co(II) for 1:1 complexes. humanjournals.com It is generally observed that 1:1 binary complexes are more stable than their 1:2 counterparts. humanjournals.com

Table 2: Stability Constants (log K) of Metal Complexes with 3-Aminophenol

| Metal Ion | log K1 (1:1) | log K2 (1:2) | Stability Order | Reference |

|---|---|---|---|---|

| Co(II) | - | - | Cu(II) > Co(II) > Ni(II) | humanjournals.com |

| Ni(II) | 4.88 | 4.02 | Fe(III) > Ni(II) > Cu(II) | humanjournals.com |

| Cu(II) | 5.25 | 4.45 | Cu(II) > Co(II) > Ni(II) | humanjournals.com |

| Zn(II) | 4.21 | 3.55 | Fe(III) > Ni(II) > Cu(II) | humanjournals.com |

| Cd(II) | 4.45 | 3.65 | Fe(III) > Ni(II) > Cu(II) | humanjournals.com |

This table is interactive. Data represents findings for the related compound 3-Aminophenol and provides an indication of expected trends.

Mechanistic Insights into Metal-Ligand Interactions

The interaction between a metal ion (Lewis acid) and a ligand like this compound (Lewis base) is the foundation of coordination chemistry. researchgate.net The formation of a metal complex is a dynamic process governed by factors such as the electronic properties of the metal and ligand, steric effects, and the solvent environment. The process of a ligand binding to a metal ion can be understood through various models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov These models describe the specificity and affinity of the interaction. nih.gov Spectroscopic techniques, such as NMR, can provide detailed insights into the geometry and electronic structure of the resulting complexes, revealing information about the nature of the metal-ligand bond. nih.gov The driving forces for binding include electrostatic interactions, covalent bonding, and entropy changes associated with the release of solvent molecules from the metal's coordination sphere. nih.gov

Substitution Reactions

The functional groups on this compound provide sites for various substitution reactions, with the amino group being a key center of nucleophilic reactivity.

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH2) in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. libretexts.org Nucleophilicity is a measure of the ability of a molecule to donate its electron pair to an electrophile in a substitution reaction. libretexts.orguni-muenchen.de The reactivity of the amino group allows it to participate in a wide range of nucleophilic substitution reactions, such as acylation (reaction with acyl chlorides or anhydrides to form amides) and alkylation (reaction with alkyl halides). researchgate.net

The nucleophilicity of an amine is closely related to its basicity; a more basic amine is often a better nucleophile. libretexts.org However, steric hindrance around the nitrogen atom can reduce its nucleophilic character without proportionally affecting its basicity. In this compound, the amino group is part of a flexible aminomethyl side chain, which likely results in minimal steric hindrance. The deprotonated form of the amino group is a significantly stronger nucleophile. libretexts.org Therefore, the reactivity of the amino group in substitution reactions can be modulated by controlling the pH of the reaction medium. youtube.com

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three substituent groups: a hydroxyl (-OH), a methyl (-CH₃), and an aminomethyl (-CH₂NH₂). The reactivity and regioselectivity (the position of substitution) are governed by the combined electronic and steric effects of these groups.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. openstax.org Similarly, the methyl group is also an activating, ortho/para-directing substituent, though its effect is weaker than that of the hydroxyl group. stackexchange.com The aminomethyl group's influence is more complex; while the amine is inherently electron-donating, it can be protonated under the acidic conditions often used for SEAr, which would make it a deactivating, meta-directing group.

In the case of this compound, the directing effects of the substituents determine the likely positions for electrophilic attack. The available positions on the ring are C4, C5, and C6.

-OH group (at C1): Strongly directs to its ortho position (C6) and its para position (C4).

-CH₃ group (at C2): Directs to its para position (C5). Its ortho positions are blocked.

-CH₂NH₂ group (at C3): Its effect is secondary to the powerful hydroxyl activator.

The synergistic activation by the hydroxyl and methyl groups makes the ring highly nucleophilic. masterorganicchemistry.comchemistrysteps.com The primary sites for substitution will be the positions most activated by the dominant -OH group, namely C4 and C6. The ultimate product distribution in a specific reaction, such as nitration or halogenation, would depend on the reaction conditions and the steric hindrance presented by the existing substituents. masterorganicchemistry.comwikipedia.org

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Activated Positions |

|---|---|---|---|---|---|

| -OH | C1 | +M > -I (Resonance donation) | Strongly Activating | ortho, para | C4, C6 |

| -CH₃ | C2 | +I (Inductive donation) | Weakly Activating | ortho, para | C5 |

| -CH₂NH₂ | C3 | +I (Inductive donation) / Deactivating if protonated | Weakly Activating / Deactivating | ortho, para / meta | - |

Redox Chemistry of the Phenolic Moiety

Phenols are susceptible to oxidation, often yielding quinones. openstax.orgjove.com The phenolic moiety of this compound can undergo oxidation due to the electron-rich nature of the aromatic ring, which is enhanced by the activating substituents. libretexts.org The oxidation of phenols typically involves a two-electron, two-proton process and does not require a hydrogen atom on the hydroxyl-bearing carbon. openstax.orgjove.com

Depending on the oxidizing agent and reaction conditions, 2-methylphenols can be oxidized to the corresponding benzoquinones. libretexts.org For example, oxidation of phenols with reagents like chromic acid or Fremy's salt can produce p-benzoquinones if the para position is unsubstituted. libretexts.org

A significant aspect of the redox chemistry of aminomethyl-substituted phenols is the formation of reactive intermediates known as quinone methides (QMs). acs.orgacs.org Photochemical studies on aminomethyl p-cresol (B1678582) derivatives have shown that irradiation can lead to the formation of QMs. scispace.comnih.gov These intermediates are generated through processes like photodeamination. acs.orgnih.gov Quinone methides are highly reactive species that can engage in various subsequent reactions, including acting as alkylating agents for biological nucleophiles. mdpi.com The formation of QMs is a key pathway in the metabolism and potential bioactivity of many phenolic compounds. mdpi.comnih.gov

Intramolecular Interactions and Tautomerism

Intramolecular hydrogen bonds (IMHBs) are a critical factor in determining the structure, conformation, and physicochemical properties of many molecules. nih.govyoutube.com In the class of aminomethylphenols, IMHBs are most significant in ortho-aminomethylphenol, where the phenolic hydroxyl group and the aminomethyl nitrogen are positioned to form a stable, six-membered ring. researchgate.net This interaction involves the donation of the hydrogen from the -OH group to the lone pair of electrons on the nitrogen atom.

The formation of such an IMHB has several important consequences:

Structural Stabilization: It locks the molecule into a more rigid, planar conformation. Computational studies have shown that the formation of the IMHB leads to distinct changes in bond lengths within the aromatic ring, indicative of electron redistribution. researchgate.net

Physicochemical Properties: By masking the polar -OH and -NH₂ groups, IMHBs can decrease intermolecular interactions. stackexchange.com This typically leads to lower boiling points and reduced water solubility but increased lipophilicity compared to isomers where IMHB is not possible (e.g., para-aminomethylphenol). youtube.comstackexchange.com

In the specific case of this compound, the meta-relationship between the hydroxyl and aminomethyl groups, along with the intervening methyl group, prevents the formation of a direct, stable IMHB of the type seen in the ortho isomer.

| Property | Effect of IMHB | Reason |

|---|---|---|

| Boiling Point / Melting Point | Decrease | Reduces intermolecular hydrogen bonding, lowering the energy required to separate molecules. stackexchange.com |

| Water Solubility | Decrease | The polar groups capable of hydrogen bonding with water are masked internally. youtube.com |

| Lipophilicity (LogP) | Increase | The overall polarity of the molecule is reduced by internal hydrogen bonding. |

| Acidity (pKa) of Phenol | Decrease (Higher pKa) | The phenolic proton is stabilized by the hydrogen bond, making it less likely to be donated. |

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For phenols, the relevant equilibrium is keto-enol tautomerism, where the aromatic phenol (enol form) can theoretically exist in equilibrium with a non-aromatic cyclohexadienone (keto form). wikipedia.org

For most simple phenols, the equilibrium overwhelmingly favors the enol form due to the significant thermodynamic stability afforded by the aromaticity of the benzene (B151609) ring. youtube.com The loss of this aromatic stabilization makes the keto tautomer highly unfavorable. libretexts.orgyoutube.com

However, in certain structural contexts, the keto form can be stabilized. For instance, in ortho-hydroxyaryl Schiff bases, an intramolecular hydrogen bond facilitates proton transfer from the oxygen to the nitrogen, leading to a keto-amine tautomer that can be in equilibrium with the enol-imine form. nih.gov This stabilization is driven by the formation of a quasi-aromatic ring.

For this compound, a stable keto tautomer is not expected to be a significant species in solution under normal conditions. The powerful driving force of aromaticity ensures that the phenolic (enol) form is dominant. researchgate.net While related reactive intermediates like quinone methides resemble a keto-type structure, they are typically transient species formed under specific conditions (e.g., photochemical) rather than stable tautomers in a thermodynamic equilibrium. mdpi.com

Reactivity of Derivatives and Analogues of this compound

The reactivity of derivatives and analogues of this compound is largely dictated by the interplay of the phenolic hydroxyl group and the aminomethyl moiety. Research on structurally similar compounds provides insight into characteristic reactions.

Aminomethyl p-Cresol Derivatives: Studies on aminomethyl derivatives of p-cresol have focused on their photochemical reactivity. scispace.com Upon UV irradiation, these compounds can undergo photodeamination reactions. acs.orgnih.gov A key finding is the formation of quinone methide (QM) intermediates, which are observed via techniques like laser flash photolysis. nih.gov The efficiency of these reactions is highly dependent on the pH of the solution, which determines the protonation state of the amine and phenol groups. acs.orgnih.gov For instance, the zwitterionic form can be particularly reactive. acs.org

Biphenyl (B1667301) Methanol (B129727) Analogues: Investigations into hydroxy-substituted biphenyl methanols, which are structurally related analogues, also highlight the photochemical generation of biphenyl quinone methides (BQMs). nih.gov These highly conjugated intermediates are responsible for the photosolvolysis reactions of these compounds and can be trapped or observed spectroscopically. nih.gov

Oxidation of Cresol Analogues: The oxidation of cresols can lead to a variety of highly oxygenated products. copernicus.org Under atmospheric conditions, for example, OH radical-initiated oxidation of o-cresol (B1677501) can lead to the formation of dihydroxy and trihydroxy toluenes, as well as methyl benzoquinones. copernicus.org This demonstrates the susceptibility of the activated ring to oxidative processes.

| Analogue/Derivative Class | Key Reaction Type | Primary Products/Intermediates | Influencing Factors |

|---|---|---|---|

| Aminomethyl p-Cresols | Photochemistry (Photodeamination) | Quinone Methides (QMs) | pH, protonation state of functional groups. acs.org |

| Hydroxybiphenyl Methanols | Photochemistry (Photosolvolysis) | Biphenyl Quinone Methides (BQMs) | Position of hydroxyl substituent. nih.gov |

| Cresols (general) | Oxidation | Methyl benzoquinones, poly-hydroxylated toluenes | Oxidizing agent (e.g., OH radicals). copernicus.org |

Theoretical and Computational Studies of 3 Aminomethyl 2 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular structure and electronic properties of 3-(Aminomethyl)-2-methylphenol at the atomic level. These computational methods are essential for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. austinpublishinggroup.com It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. austinpublishinggroup.com For phenolic compounds similar to this compound, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6–311G(d,p), have been successfully applied to optimize molecular geometry and predict electronic properties. nih.gov

These calculations are used to determine the ground-state optimized geometry, bond lengths, bond angles, and dihedral angles of the molecule. The results from DFT calculations on related phenol (B47542) derivatives have shown good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. nih.gov By applying these established methods to this compound, researchers can accurately model its three-dimensional structure and electron distribution.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.netjoaquinbarroso.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more reactive. researchgate.netlibretexts.org For aromatic compounds containing hydroxyl and amino groups, the HOMO is typically localized over the phenol ring, while the LUMO distribution can vary depending on the specific substituents. In computational studies of analogous methylphenol derivatives, the HOMO and LUMO are often found to be distributed across the entire molecule. nih.gov

The table below presents representative frontier orbital energy data calculated for a related methylphenol compound using DFT (B3LYP/6–311 G(d,p)).

| Parameter | Energy (eV) |

| EHOMO | -5.9865 |

| ELUMO | -1.9842 |

| Energy Gap (ΔE) | 4.0023 |

| Data derived from a structurally similar compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, for illustrative purposes. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, revealing the distribution of charge. proteopedia.org

In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the aminomethyl group due to the presence of lone pairs of electrons.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl and amino groups.

Green regions denote neutral or near-zero potential.

The MEP map provides a valuable visual guide to the molecule's reactivity and its potential interaction sites for hydrogen bonding and other non-covalent interactions. proteopedia.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments.

MD simulations are instrumental in exploring the conformational landscape and flexibility of molecules like this compound. nih.govnih.gov The molecule's flexibility primarily arises from the rotational freedom around the single bonds connecting the aminomethyl group to the phenol ring.

Simulations can track the dihedral angles associated with the -CH₂-NH₂ and -OH groups to identify the most stable conformations and the energy barriers between them. By analyzing the trajectory of the atoms over time, researchers can understand how the molecule flexes and changes shape. This analysis reveals the range of accessible conformations, which is crucial for understanding its interactions with other molecules, such as biological receptors or solvents. mdpi.com The stability of specific conformations, particularly those stabilized by intramolecular hydrogen bonds, can be quantified through these simulations.

The functional groups of this compound—the hydroxyl (-OH) and aminomethyl (-NH₂) groups—are capable of forming both intramolecular and intermolecular hydrogen bonds. mdpi.com

Intermolecular Interactions: In a solution or condensed phase, this compound can form intermolecular hydrogen bonds with solvent molecules or other solute molecules. MD simulations allow for the detailed analysis of these interactions, providing information on the strength, lifetime, and geometry of the hydrogen bonds. mdpi.com Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules can also be studied, which are often significant in the solid state or at high concentrations. researchgate.net These simulations reveal how the molecule solvates and interacts with its local environment, which is fundamental to understanding its chemical behavior. researchgate.net

Computational Modeling of Reactivity and Mechanisms

Computational modeling serves as a powerful tool in modern chemistry for elucidating the reactivity and mechanistic pathways of molecules like this compound. Through the application of quantum chemical calculations, researchers can investigate reaction dynamics at a molecular level, providing insights that are often difficult to obtain through experimental means alone. These theoretical studies enable the exploration of potential energy surfaces, the identification of transient species, and the prediction of reaction outcomes, thereby guiding synthetic efforts and deepening the understanding of chemical transformations.

Transition State Analysis for Reactions Involving Aminomethylphenols

Transition state (TS) analysis is a cornerstone of computational reaction modeling, allowing for the determination of activation barriers and the elucidation of reaction mechanisms. For reactions involving aminomethylphenols, theoretical calculations can map the minimum energy path from reactants to products, identifying the high-energy transition state structure that connects them.

Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3 theory) are employed to study these processes. nih.gov For instance, in theoretical investigations of rearrangement reactions, computational methods can identify different possible pathways, such as concerted versus stepwise mechanisms. nih.gov In a stepwise path, the calculations would locate not only the transition states but also any intermediate species, such as metastable carbene intermediates. nih.gov

Key parameters derived from these analyses include the geometries of the transition states, their harmonic vibrational frequencies, and the energies of all species involved. nih.gov Using principles from conventional transition-state theory (TST), these data are used to calculate reaction rate constants and various thermodynamic activation parameters like the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov This allows for a quantitative comparison of different potential reaction channels, predicting which pathway is kinetically favored under specific temperature conditions. nih.gov

Table 1: Representative Data from a Hypothetical Transition State Analysis

| Parameter | Reactant Complex | Transition State (TS) | Product |

| Relative Energy (kcal/mol) | 0.0 | +25.4 | -10.2 |

| Key Bond Distance (Å) | C-N: 1.47 | C-N: 1.85; C-O: 1.90 | C-O: 1.36 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: This table is illustrative and does not represent experimental data for this compound.

Reaction Pathway Prediction for Synthetic Transformations

Computational chemistry plays a crucial role in predicting viable synthetic routes for complex molecules. Modern approaches increasingly leverage artificial intelligence and machine learning, trained on vast chemical reaction databases, to perform retrosynthetic analysis. Transformer-based models, for example, can deconstruct a target molecule into simpler, commercially available precursors by learning chemical reaction rules directly from data. chemrxiv.orgnih.gov These template-free, data-driven networks can predict reactants and even necessary reagents like catalysts and solvents for each synthetic step. nih.gov

Another approach involves the computational generation and analysis of mechanistic networks. chemrxiv.org This method explores the possible reactions between a set of starting materials, propagating them through a series of elementary steps to discover novel transformations and potential side products. chemrxiv.org

For aminomethylphenol derivatives, these predictive tools can be applied to known synthetic methodologies, such as the Petasis Borono-Mannich (PBM) reaction, which is a catalyst-free method for their synthesis. nih.govresearchgate.net Computational models could screen various arylboronic acids, secondary amines, and salicylaldehydes to predict the optimal substrates and reaction conditions for achieving high yields of the desired this compound analogue. nih.gov By calculating the energies of intermediates and transition states for the proposed pathway, these models can help rationalize the reaction's success and guide its optimization.

Prediction of Spectroscopic Properties from Computational Models (e.g., NMR, UV-Vis)

Computational models are highly effective at predicting the spectroscopic properties of molecules, which is invaluable for structure verification and characterization. Methods based on Density Functional Theory (DFT) are widely used to simulate NMR and UV-Vis spectra with a good degree of accuracy. elixirpublishers.comresearchgate.netnih.gov

For predicting ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed after optimizing the molecule's geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(2d,p)). researchgate.netnih.gov The calculated chemical shifts are often compared to experimental values to confirm the proposed structure. researchgate.net Discrepancies between calculated and experimental values can arise from factors not accounted for in the gas-phase calculations, such as solvent effects and intermolecular interactions in the solid state. researchgate.net

UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations. elixirpublishers.comnih.gov This method provides information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax) and corresponding oscillator strengths. nih.gov By analyzing the orbitals involved in the main transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the nature of the electronic excitations. elixirpublishers.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Phenolic Compound

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 155.2 | 154.8 |

| C2 | 118.9 | 119.3 |

| C3 | 129.5 | 129.1 |

| C4 | 121.3 | 121.7 |

| H1 | 7.15 | 7.12 |

| H2 | 6.90 | 6.88 |

| Transition | Calculated λmax (nm) | Experimental λmax (nm) |

| HOMO -> LUMO | 280.5 | 283.0 |

Note: This table is illustrative, based on methodologies reported for similar compounds, and does not represent specific data for this compound.

Ligand-Substrate Interaction Modeling in Catalytic Systems (excluding biological/therapeutic outcomes)

In the realm of non-biological catalysis, computational modeling is essential for understanding and designing efficient catalytic systems. Specifically, modeling the non-covalent interactions between a ligand, a metal center, and a substrate can reveal the factors that govern catalytic activity and selectivity.

For systems like copper-hydride (CuH) catalyzed reactions, DFT calculations and ligand-substrate interaction models are used to systematically modify ligand structures to improve reaction rates. morressier.com A mechanically guided ligand design approach can identify key factors for ligand effectiveness, including attractive, non-covalent ligand-substrate interactions, electronic effects, and ligand stability. morressier.com

Energy decomposition analysis can be employed to dissect the interaction energy into distinct physical components, such as electrostatic, Pauli repulsion, and orbital interaction terms. This provides a detailed picture of how the ligand influences the substrate's orientation and reactivity within the catalytic pocket. By understanding these interactions, researchers can rationally design new ligands—potentially based on an aminomethylphenol scaffold—that optimize the catalytic cycle, avoiding the need to synthesize and test large libraries of candidates experimentally. morressier.com This synergy between computational chemistry and experimental work accelerates the development of more effective catalysts for important chemical transformations. morressier.com

Advanced Applications of 3 Aminomethyl 2 Methylphenol in Chemical Science and Technology

Catalysis and Organocatalysis

While direct and extensive research focused solely on 3-(Aminomethyl)-2-methylphenol in catalysis is limited, the broader class of aminophenol-based ligands has demonstrated significant potential in coordination chemistry and catalysis. The principles derived from these related compounds suggest promising applications for this compound.

Role as Ligands in Metal-Catalyzed Reactions

Aminophenol derivatives are known to act as effective ligands in a variety of metal-catalyzed reactions. Their ability to form stable chelate complexes with transition metals is a key feature. The nitrogen atom of the amino group and the oxygen atom of the phenolic hydroxyl group can coordinate to a metal center, forming a stable ring structure that can influence the metal's electronic properties and catalytic activity. This coordination can enhance the catalytic performance in reactions such as cross-coupling, oxidation, and reduction. The specific steric and electronic environment provided by the methyl and aminomethyl substituents on the phenol (B47542) ring of this compound could offer unique selectivity in such catalytic transformations.

Design and Synthesis of Novel Transition Metal Catalysts

The design of new transition metal catalysts often relies on the synthesis of ligands that can fine-tune the properties of the metal center. This compound can serve as a scaffold for the synthesis of a variety of ligands. For instance, Schiff base condensation with aldehydes or ketones can yield multidentate ligands that can coordinate to metals like copper, nickel, cobalt, and palladium. These complexes can be designed to have specific geometries and electronic structures, making them suitable for various catalytic applications, including asymmetric catalysis where the chirality of the ligand can induce enantioselectivity in the reaction products.

| Metal Ion | Potential Coordination Sites | Potential Catalytic Applications |

| Palladium (Pd) | N, O | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | N, O | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Nickel (Ni) | N, O | Reduction reactions, C-H activation |

| Cobalt (Co) | N, O | Hydroformylation, oxidation reactions |

Photocatalytic Applications of Aminomethylphenol Complexes

Metal complexes incorporating aminophenol-based ligands have the potential for use in photocatalysis. Upon absorption of light, these complexes can be excited to a higher energy state, enabling them to participate in electron transfer processes that can drive chemical reactions. While specific studies on this compound complexes in this area are not widely reported, related Schiff base metal complexes have been investigated for their photocatalytic activity in processes such as the reduction of Cr(VI) to Cr(III) and in dye-sensitized solar cells. mdpi.com The electronic properties of the this compound ligand could be tuned to influence the light-absorbing and redox properties of its metal complexes, potentially leading to efficient photocatalytic systems.

Catalytic Activity in Enzyme Mimic Systems (e.g., Phosphatase Mimics)

The active sites of many enzymes contain metal ions coordinated to amino acid residues. Synthetic complexes that mimic the structure and function of these active sites are of great interest. Aminophenol-based ligands can be used to create environments around a metal ion that resemble those found in metalloenzymes. For example, complexes of aminophenols have been studied as mimics for enzymes like galactose oxidase. While there is no direct evidence of this compound being used in phosphatase mimic systems, the fundamental coordination chemistry of aminophenols suggests that it could be a viable ligand for developing such biomimetic catalysts.

Materials Science and Engineering

In the realm of materials science, this compound serves as a valuable precursor for the synthesis of high-performance polymers.

Precursors for Polymer Synthesis (e.g., Benzoxazines)

This compound is an ideal candidate for the synthesis of benzoxazine (B1645224) monomers, which are precursors to polybenzoxazine resins—a class of high-performance thermosetting polymers. wikipedia.orgmetu.edu.tr The synthesis of a benzoxazine monomer from this compound would typically involve a Mannich-like condensation reaction with an aldehyde, most commonly formaldehyde (B43269). kpi.uanih.govacs.orgresearchgate.net

The resulting benzoxazine monomer, upon thermal curing, undergoes a ring-opening polymerization to form a highly cross-linked polybenzoxazine network. nih.gov This polymerization process occurs without the release of volatile byproducts, leading to polymers with low shrinkage and high dimensional stability. metu.edu.tr

General Synthesis of Benzoxazine Monomer from this compound:

Reactants: this compound, Aldehyde (e.g., Formaldehyde)

Reaction Type: Mannich condensation

Product: Benzoxazine monomer

Polybenzoxazines derived from precursors like this compound are known for their excellent properties:

High Thermal Stability: The cross-linked aromatic structure imparts exceptional resistance to high temperatures.

Low Water Absorption: The polymer network has a low affinity for moisture.

Excellent Flame Retardancy: Polybenzoxazines are inherently flame resistant.

Good Mechanical Properties: These polymers exhibit high strength and stiffness.

| Property | Typical Value for Polybenzoxazines | Contributing Factor from this compound |

| Glass Transition Temperature (Tg) | 150-300 °C | The rigid aromatic backbone. |

| Char Yield at 800 °C (in N2) | > 50% | High aromatic content. |

| Water Absorption (24h immersion) | < 1% | Hydrophobic nature of the polymer backbone. |